molecular formula C19H24N4O3S B2488046 (4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034339-12-1

(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2488046
CAS No.: 2034339-12-1
M. Wt: 388.49
InChI Key: AVPBQAUHSRZWAL-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Molecular interaction studies of related compounds, such as cannabinoid receptor antagonists, have elucidated their conformational analysis and binding interactions. These studies contribute to developing unified pharmacophore models for receptor ligands, assisting in the design of compounds with specific receptor affinity and activity (Shim et al., 2002).

Antimicrobial Activity

Research on new pyridine derivatives has demonstrated their variable and modest antimicrobial activity against different strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Apoptosis Induction and Tubulin Polymerization Inhibition

Studies on substituted piperazin-1-yl)methanone derivatives have shown significant in vitro cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy. For example, certain derivatives have displayed high cytotoxicity towards BT-474 cancer cells, inducing apoptosis and inhibiting tubulin polymerization (Manasa et al., 2020).

Herbicidal and Insecticidal Activities

The synthesis and biological activity assessment of novel N-phenylpyrazolyl aryl methanones derivatives have unveiled favorable herbicidal and insecticidal activities, opening avenues for their use in agricultural applications (Wang et al., 2015).

Enzyme Inhibitory Activity

Derivatives of sulfonyl piperazine have been investigated for their enzyme inhibitory activity, with some showing promising results against acetyl- and butyrylcholinesterase. This suggests their potential therapeutic applications in treating diseases like Alzheimer's (Hussain et al., 2017).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has emerged as a new anti-mycobacterial chemotype, with certain compounds exhibiting potent activity against Mycobacterium tuberculosis. This highlights their potential in developing new treatments for tuberculosis (Pancholia et al., 2016).

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19(18-14-17-8-4-5-9-23(17)20-18)21-10-12-22(13-11-21)27(25,26)15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBQAUHSRZWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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